molecular formula C13H15ClO2 B14540414 Methyl 1-[(3-chlorophenyl)methyl]cyclobutane-1-carboxylate CAS No. 62410-53-1

Methyl 1-[(3-chlorophenyl)methyl]cyclobutane-1-carboxylate

Cat. No.: B14540414
CAS No.: 62410-53-1
M. Wt: 238.71 g/mol
InChI Key: RFXSWXHUIXGZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(3-chlorophenyl)methyl]cyclobutane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring substituted with a methyl ester group and a 3-chlorophenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(3-chlorophenyl)methyl]cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting intermediate is then reacted with 3-chlorobenzyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3-chlorophenyl)methyl]cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 1-[(3-chlorophenyl)methyl]cyclobutane-1-carboxylate is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-[(3-chlorophenyl)methyl]cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(3-bromophenyl)methyl]cyclobutane-1-carboxylate
  • Methyl 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylate
  • Methyl 1-[(3-methylphenyl)methyl]cyclobutane-1-carboxylate

Uniqueness

Methyl 1-[(3-chlorophenyl)methyl]cyclobutane-1-carboxylate is unique due to the presence of the chlorine atom in the phenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

CAS No.

62410-53-1

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

methyl 1-[(3-chlorophenyl)methyl]cyclobutane-1-carboxylate

InChI

InChI=1S/C13H15ClO2/c1-16-12(15)13(6-3-7-13)9-10-4-2-5-11(14)8-10/h2,4-5,8H,3,6-7,9H2,1H3

InChI Key

RFXSWXHUIXGZTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.